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molecular formula C5H14NO+ B1196258 Choline CAS No. 62-49-7

Choline

Cat. No. B1196258
M. Wt: 104.17 g/mol
InChI Key: OEYIOHPDSNJKLS-UHFFFAOYSA-N
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Patent
US08609712B2

Procedure details

5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide (0.96 g) in ethanol (20 mL) was reacted with the bases set forth in Table 2 to form, upon cooling, filtering and drying, 5′-(5-cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide salt as a solid. The 1H-NMR spectra (DMSO-d6) of the purified compound (X═H) and isolated salts (X═Na, K, choline, and Et2NH.H) were obtained and the data compiled in Table 2.
Name
5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:7]([CH3:8])[C:6](C2C=C3C(=CC=2)NC(=NC#N)C23CCCCC2)=[CH:5]C=1)#N.[CH2:26]([OH:28])[CH3:27]>>[OH:28][CH2:26][CH2:27][N+:7]([CH3:8])([CH3:3])[CH3:6].[NH:7]([CH2:3][CH3:1])[CH2:6][CH3:5]

Inputs

Step One
Name
5′-(5-Cyano-1-methyl-1H-pyrrol-2-yl)spiro[cyclohexane-1,3′-[3H]indol]-2′-ylidenecyanamide
Quantity
0.96 g
Type
reactant
Smiles
C(#N)C1=CC=C(N1C)C=1C=C2C3(C(NC2=CC1)=NC#N)CCCCC3
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to form
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
OCC[N+](C)(C)C
Name
Type
product
Smiles
N(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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